5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
The compound “5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a carboxamide group, a methylsulfanyl group, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the chloro group might make it more reactive .Properties
IUPAC Name |
5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7-4-5-10(19-7)8(2)16-12(18)11-9(14)6-15-13(17-11)20-3/h4-6,8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMAHRUMBZAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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